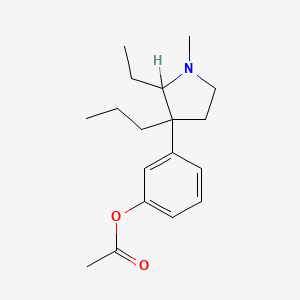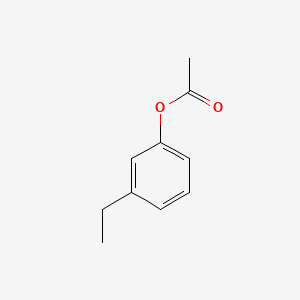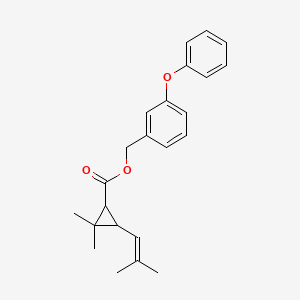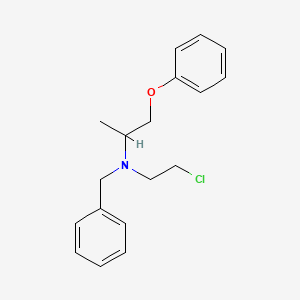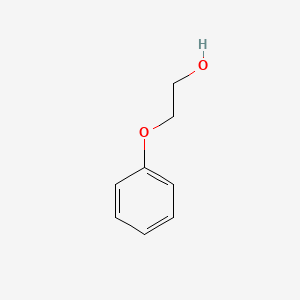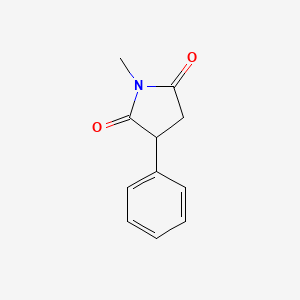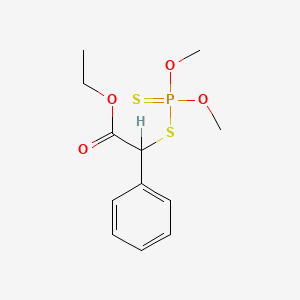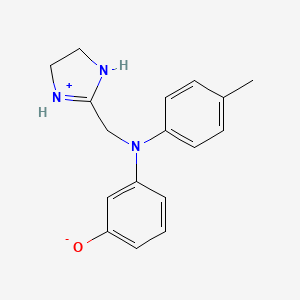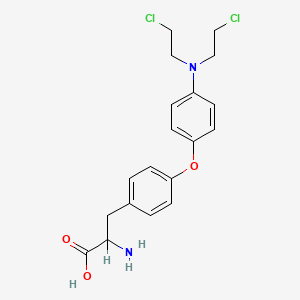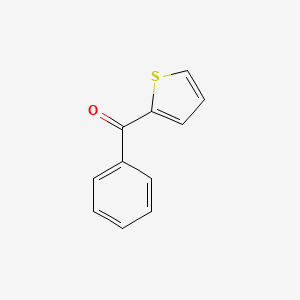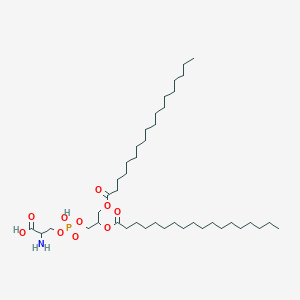
Distéaroylphosphatidylsérine
Vue d'ensemble
Description
Phosphatidylserine (PS) is a phospholipid that protects the cells in your brain . This fatty substance transmits messages in your brain to help your memory and cognitive function . It is a type of phospholipid that exists in your brain cell membranes, or the part of your cell that protects the inside of the cell from the outside environment .
Molecular Structure Analysis
Phosphatidylserine (PS) possesses a complex molecular structure that bestows upon it a pivotal role as an indispensable component within cell membranes . Its intricate architecture contributes to its unique functions and its profound significance in a variety of biological processes .
Chemical Reactions Analysis
Phosphatidylserine serves as a co-factor in a spectrum of enzymatic reactions, each with distinct implications . Notably, it plays an integral role in blood clotting .
Physical and Chemical Properties Analysis
Given its unique physical and biochemical properties as an anionic phospholipid, PS binds to various proteins and is involved in many biological processes, including enzyme activation, apoptosis, neurotransmission, and synaptic refinement .
Applications De Recherche Scientifique
Recherche neurologique
La phosphatidylsérine (PtdSer) joue un rôle crucial dans le système nerveux, en particulier en tant que régulateur cytoplasmique. Les chercheurs ont développé divers matériaux de détection de la PtdSer pour des études scientifiques, qui peuvent être classés en dérivés de la PtdSer fluorescents et en sondes de liaison à la PtdSer. Ces matériaux sont essentiels pour comprendre les fonctions et les interactions de la PtdSer au sein du système nerveux .
Silençage des gènes dans les cellules immunitaires
La distéaroylphosphatidylsérine (DSPS) a été utilisée dans des stratégies à base de nanoparticules lipidiques pour silencer des gènes spécifiques dans les cellules immunitaires. Par exemple, des nanoparticules contenant de la DSPS ont été utilisées pour encapsuler des siRNA ciblant c-Rel, démontrant des applications thérapeutiques potentielles dans la modulation des réponses immunitaires .
Nanoparticules liposomales pour la délivrance thérapeutique
Des nanoparticules liposomales de DSPS ont été conçues pour encapsuler des siRNA thérapeutiques, offrant une approche prometteuse pour la thérapie génique ciblée. Cette méthode permet une délivrance précise des siRNA aux cellules myéloïdes et lymphoïdes, conduisant potentiellement à de nouveaux traitements pour diverses maladies .
Safety and Hazards
Orientations Futures
Phosphatidylserine has demonstrated some usefulness in treating cognitive impairment, including Alzheimer’s disease, age-associated memory impairment and some non-Alzheimer’s dementias . More research is needed before phosphatidylserine can be indicated for immune enhancement or for reduction of exercise stress .
Mécanisme D'action
Target of Action
Distearoylphosphatidylserine (DSPS), also known as Phosphatidylserine (PS), is a phospholipid that plays a vital role in several intracellular signaling pathways . It is an essential constituent of eukaryotic membranes and is the most abundant anionic phospholipid in the eukaryotic cell . The primary targets of PS are professional phagocytes such as macrophages and neutrophils .
Mode of Action
PS interacts with its targets by serving as a monolayer . It is typically restricted to the inner leaflet of the plasma membrane under homeostatic conditions. During cellular activation and/or induction of cell death, ps is externalized on the outer surface via the activation of phospholipid scramblases . This externalization changes the biochemical and biophysical properties of the plasma membrane and initiates a series of interactions between endogenous extracellular proteins as well as receptors on neighboring cells .
Biochemical Pathways
The function of PS, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes . Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of PS synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria . The bulk subcellular distribution of PS results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways . The topology of PS results from the actions of transmembrane enzymes capable of moving PS between lipid bilayers .
Pharmacokinetics
The pharmacokinetics of PS have been studied in mice, where it was found that PS-specific Fc fusions effectively target tumor tissue . The clearance of PS from plasma is influenced by its interaction with other molecules. For instance, PS is cleared four times faster from plasma when it is part of a PS-specific Fc fusion . The distribution of PS in the body is also influenced by its interaction with other molecules. For example, PS has a predominant uptake in the liver .
Result of Action
The externalization of PS on the outer surface of the plasma membrane during cellular activation and/or induction of cell death initiates a series of interactions that stimulate engulfment (efferocytosis) and influence the surrounding immune milieu . This process is generally characterized by the release of immune dampening and inflammatory resolution signals that prevent a systemic auto-immune response in healthy tissues .
Action Environment
The action of PS is influenced by environmental factors. For instance, the exposure of PS on the cell surface is significantly increased in the tumor microenvironment . This exposure has innate immunosuppressive properties and facilitates tumor growth and metastasis . Furthermore, lipid remodeling, including the externalization of PS, plays an important role in the adaptation of plants to environmental factors such as salt stress .
Analyse Biochimique
Biochemical Properties
Distearoylphosphatidylserine is an anionic phospholipid with stearic acid tails (18:0) and contains a carboxylic acid (COOH) and amine (NH2) in their head group . It has been used in the preparation of lipid-mixing vesicles, liposome, or artificial membrane . Distearoylphosphatidylserine acts as a monolayer . Phosphatidylserine is a phospholipid with a polar serine found in phosphoester linkage to diacylglycerol .
Cellular Effects
Distearoylphosphatidylserine has been shown to have significant effects on various types of cells and cellular processes . Specifically, it has been demonstrated that incorporation of Distearoylphosphatidylserine in liposome nanoparticles improved their uptake by immune cells . Liposome nanoparticles containing high concentrations of Distearoylphosphatidylserine were highly effective to transfect not only macrophages and neutrophils, but also lymphocytes, with limited toxicity to cells .
Molecular Mechanism
The molecular mechanism of Distearoylphosphatidylserine involves its interaction with various biomolecules. It is known that Distearoylphosphatidylserine strongly prefers anionic lipids to neutral and saturated lipid tails to unsaturated . The distribution of Distearoylphosphatidylserine in the asymmetric bilayer depends not only on the type of lipids but also on the local membrane curvature and the surface tension .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Distearoylphosphatidylserine have been observed to change over time . For instance, a study showed a 50% suppression on c-Rel messenger RNA following 2 days of initial transfection with Distearoylphosphatidylserine. Interestingly, the effects were also extended until day 4 post-treatment with an average silencing of 30%. The silencing effect on c-Rel disappeared after 6 days post-transfection .
Metabolic Pathways
Distearoylphosphatidylserine plays a crucial role in several metabolic pathways. The bulk subcellular distribution of Distearoylphosphatidylserine results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Transport and Distribution
The transport and distribution of Distearoylphosphatidylserine within cells and tissues are complex processes. The bulk subcellular distribution of Distearoylphosphatidylserine results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Subcellular Localization
It is generally not externally exposed in healthy cells and plays a vital role in several intracellular signaling pathways
Propriétés
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PS(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1446756-47-3, 51446-62-9 | |
| Record name | Phosphatidyl serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHATIDYL SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



